molecular formula C90H161ClN36O24 B612410 1229236-78-5 CAS No. 1229236-78-5

1229236-78-5

Cat. No.: B612410
CAS No.: 1229236-78-5
M. Wt: 2166.94
InChI Key: OANJWIVLLOAGEG-CQSMXCMYSA-N
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Description

Theoretical Framework of PARP Enzymatic Function and DNA Repair Mechanisms

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the DNA Damage Response (DDR). nmsgroup.itovariancanada.org The PARP family consists of 17 proteins, with PARP1 being the most abundant and responsible for 80-90% of cellular poly(ADP-ribose) (PAR) synthesis in response to DNA damage. nmsgroup.itspringermedizin.de Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of PAR onto itself and other target proteins. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to resolve the damage. ovariancanada.orgfrontiersin.org

First-generation PARP inhibitors, such as olaparib (B1684210) and talazoparib, function by competing with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate, thus blocking the catalytic activity of both PARP1 and PARP2. nih.govaacrjournals.org A critical aspect of their mechanism is "PARP trapping," where the inhibitor prevents the auto-PARylation-dependent release of the PARP enzyme from the DNA break. nmsgroup.it This persistent PARP-DNA complex is a significant source of cytotoxicity, as it obstructs DNA replication, leading to the collapse of replication forks and the formation of more lethal double-strand breaks (DSBs). nmsgroup.it

Saruparib (AZD5305) was specifically engineered as a potent and highly selective inhibitor and trapper of PARP1. nih.govascopubs.org Preclinical studies demonstrate that it potently blocks the enzymatic activity of PARP1 while having minimal effect on PARP2. targetedonc.comnih.gov This selectivity is a key design feature intended to isolate the therapeutic effects of PARP1 inhibition from the toxicities potentially associated with PARP2 inhibition. nih.govdovepress.com In cellular assays, Saruparib potently induces PARP1 trapping in a dose-dependent manner, while no significant PARP2 trapping is detected. nih.govaacrjournals.org

EnzymeIC50 (Saruparib/AZD5305)SelectivityReference
PARP1 ~1.55 - 3 nM>500-fold vs PARP2 nih.govresearchgate.netmedchemexpress.com
PARP2 ~653 - 1400 nM nih.govresearchgate.netmedchemexpress.com
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Principles of Synthetic Lethality in DNA Repair Deficiencies

Synthetic lethality is a therapeutic concept where the simultaneous loss of two genes (or pathways) results in cell death, while the loss of either one alone is viable. jci.org PARP inhibitors exploit this principle in cancers with pre-existing defects in DNA repair pathways, most notably the Homologous Recombination Repair (HRR) pathway. nih.govurotoday.com

The HRR pathway is the primary mechanism for repairing toxic double-strand breaks that arise during DNA replication. jci.org Genes central to HRR include BRCA1 and BRCA2. ovariancanada.org When cells have mutations in BRCA1/2 or other HRR genes, they become deficient in repairing DSBs (a state sometimes called "BRCAness"). jci.orgmdpi.com These HRR-deficient (HRD) cells become heavily reliant on other repair mechanisms, including the PARP1-mediated repair of single-strand breaks. nih.gov

When a PARP inhibitor like Saruparib is introduced into an HRD cancer cell, it blocks SSB repair and traps PARP1 on the DNA. nmsgroup.itnih.gov The unresolved SSBs escalate into DSBs during replication. nmsgroup.it In a normal cell with functional HRR, these DSBs would be efficiently repaired. However, in the HRD cancer cell, the primary DSB repair pathway is already compromised. The accumulation of unrepaired DSBs leads to profound genomic instability and, ultimately, cell death. nih.gov This selective killing of cancer cells while sparing normal, HRR-proficient cells is the hallmark of synthetic lethality in this context. frontiersin.orgnih.gov Preclinical research confirms that the antitumor activity of PARP inhibitors in HRD models is driven by PARP1 inhibition and trapping, with PARP2 being dispensable for this effect. springermedizin.denih.gov

Preclinical studies using isogenic cell lines (genetically identical cells except for a specific gene) demonstrate Saruparib's potent and selective antiproliferative activity. It effectively inhibits the growth of cells deficient in BRCA1, BRCA2, PALB2, and RAD51C at low nanomolar concentrations, while having minimal impact on their wild-type (HRR-proficient) counterparts. frontiersin.orgnih.govaacrjournals.org

Cell Line PairGenetic StatusSaruparib Antiproliferative EffectReference
DLD-1BRCA2 wild-typeMinimal Effect nih.gov
DLD-1BRCA2 knockoutPotent Inhibition nih.gov
Multiple LinesPALB2, RAD51C deficientPotent Inhibition frontiersin.orgnih.gov

Historical Context of PARP Inhibitor Development in Experimental Therapeutics

The journey of PARP inhibitors from concept to clinical application has been decades-long. urotoday.com The initial idea focused on using them to sensitize cancer cells to DNA-damaging chemotherapies. nih.gov The major breakthrough came with the discovery of their synthetic lethal interaction with HRR deficiencies in the mid-2000s. dovepress.comurotoday.com This led to the development and approval of first-generation PARP inhibitors like Olaparib, Rucaparib, and Niraparib, which target both PARP1 and PARP2. nih.govaacrjournals.org

While these first-generation inhibitors have transformed the treatment landscape for cancers with BRCA mutations, their clinical use can be limited by toxicities, particularly myelosuppression (hematological toxicity). nih.govdovepress.com Preclinical evidence suggests that PARP2 plays a role in the survival of hematopoietic stem and progenitor cells, and its inhibition is a likely contributor to these adverse effects. researchgate.net This created a clear rationale for developing a next-generation inhibitor that could retain the antitumor efficacy of PARP1 inhibition while improving the therapeutic window by sparing PARP2. nih.govnmsgroup.itspringermedizin.de

Saruparib (AZD5305) was developed out of a drug discovery program aimed at creating a highly potent and selective PARP1 inhibitor and trapper. researchgate.netresearchgate.net The hypothesis was that selective inhibition of PARP1 would be sufficient to induce synthetic lethality in HRD tumors while minimizing the hematological toxicities associated with PARP2 inhibition. nih.govnih.gov Preclinical characterization has shown Saruparib to be over 500-fold more selective for PARP1 than PARP2, representing a significant evolution in the design of PARP inhibitors. nih.govtargetedonc.com

Current Preclinical Research Landscape for PARP Inhibitors

The current preclinical landscape for PARP inhibitors is focused on several key areas: overcoming resistance, exploring novel combination strategies, and improving safety profiles. nih.govjci.org Saruparib (AZD5305) is at the forefront of the latter two areas.

Recent preclinical studies have extensively characterized Saruparib's efficacy. In patient-derived xenograft (PDX) models of breast, ovarian, and pancreatic cancers with BRCA1/2 alterations, Saruparib demonstrated superior and more durable antitumor activity compared to the first-generation inhibitor olaparib. vhio.net One study reported a preclinical complete response rate of 75% for Saruparib versus 37% for olaparib, with a significantly longer median progression-free survival (386 days vs. 90 days). vhio.netresearchgate.net

Mechanistically, these studies show Saruparib induces greater replication stress and genomic instability than olaparib in sensitive tumor models. researchgate.net Furthermore, preclinical toxicology studies in rats confirmed that Saruparib has minimal effects on hematological parameters at exposures predicted to be clinically effective, a clear differentiation from first-generation PARP inhibitors. nih.govaacrjournals.org

Research is also exploring Saruparib in combination therapies. Preclinical models show it elicits profound responses when combined with platinum-based chemotherapy (carboplatin) or with inhibitors of other DDR proteins like ATR (ceralasertib). nih.govvhio.net Whole-genome CRISPR-Cas9 screens have been employed to identify other potential genetic vulnerabilities that could create synthetic lethality with Saruparib, pointing toward novel combination strategies for future investigation. aacrjournals.org These findings collectively support the hypothesis that selective PARP1 inhibition can retain or even enhance therapeutic benefit while offering a better safety profile, potentially expanding the use of PARP inhibitors in oncology. springermedizin.deaacrjournals.org

Properties

CAS No.

1229236-78-5

Molecular Formula

C90H161ClN36O24

Molecular Weight

2166.94

InChI

InChI=1S/C90H161ClN36O24/c1-50(2)36-63(121-74(137)47-111-79(141)57(22-9-14-30-94)117-70(133)43-107-68(131)41-109-77(139)55(20-7-12-28-92)118-71(134)44-110-80(142)58(25-17-33-103-66(97)38-91)120-73(136)46-113-82(144)65(48-128)116-53(6)129)81(143)112-45-72(135)119-56(21-8-13-29-93)78(140)108-40-67(130)106-42-69(132)115-52(5)76(138)122-59(23-10-15-31-95)83(145)124-62(27-19-35-105-90(100)101)85(147)126-64(37-54-39-102-49-114-54)87(149)125-61(26-18-34-104-89(98)99)84(146)123-60(24-11-16-32-96)86(148)127-75(51(3)4)88(150)151/h39,49-52,55-65,75,128H,7-38,40-48,92-96H2,1-6H3,(H2,97,103)(H,102,114)(H,106,130)(H,107,131)(H,108,140)(H,109,139)(H,110,142)(H,111,141)(H,112,143)(H,113,144)(H,115,132)(H,116,129)(H,117,133)(H,118,134)(H,119,135)(H,120,136)(H,121,137)(H,122,138)(H,123,146)(H,124,145)(H,125,149)(H,126,147)(H,127,148)(H,150,151)(H4,98,99,104)(H4,100,101,105)/t52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,75-/m0/s1

InChI Key

OANJWIVLLOAGEG-CQSMXCMYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)CCl)NC(=O)CNC(=O)[C@H](CO)NC(=O)C

Appearance

White lyophilised solid

Purity

>98%

sequence

SGXGKGGKGLGKGGAKRHRKV(Modifications: Ser-1 = N-terminal Ac, X = N5-(2-Chloro-1-iminoethyl)]-Orn)

solubility

Soluble in water

storage

-20°C

Origin of Product

United States

Discovery, Preclinical Development, and Chemical Synthesis of 1229236 78 5

Early-Stage Lead Identification and Optimization for PARP Inhibition

The development of Talazoparib stemmed from the exploration of a novel series of tetrahydropyridophthalazinones designed as inhibitors of PARP1 and PARP2. nih.gov The initial lead compounds were synthesized and evaluated based on their ability to inhibit the enzymatic activity of PARP1 and PARP2, as well as their effectiveness in preventing the proliferation of cancer cells with mutations in the BRCA1 and BRCA2 genes. nih.govnih.gov Through a process of lead optimization, researchers identified (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one, which demonstrated exceptional potency. nih.gov

A key mechanism of action for Talazoparib is "PARP trapping," where the inhibitor prevents the dissociation of the PARP enzyme from DNA, leading to cytotoxicity. nih.govaacrjournals.org This trapping activity was found to be a more critical determinant of the compound's anticancer efficacy than its direct enzymatic inhibition. nih.govaacrjournals.org Talazoparib exhibited significantly higher PARP trapping activity compared to other PARP inhibitors, a characteristic attributed to its unique chemical structure. aacrjournals.orgpnas.org

Structure-Activity Relationship (SAR) Studies of 1229236-78-5 Analogues

The potent activity of Talazoparib is intrinsically linked to its specific stereochemistry and the nature of its substituents. Structure-activity relationship (SAR) studies revealed that the dual chiral centers within the tetrahydropyridophthalazinone core are crucial for its extensive and unique binding interactions with the PARP1 and PARP2 proteins. nih.gov

The binding of Talazoparib to the PARP1 active site involves several key interactions. The tricyclic ring system forms two hydrogen bonds with Gly863 and another with Ser904. pnas.org Additionally, a π-π stacking interaction occurs between the aromatic ring of the inhibitor and Tyr907 of PARP1. pnas.org These interactions, which mimic the binding of the natural substrate NAD+, contribute significantly to the high affinity of Talazoparib for the enzyme. nih.govpnas.org

SAR studies also highlighted the importance of specific substitutions. For instance, hydrophilic side chains or rings at the para-position of the phenyl group were found to be favorable for activity. researchgate.net The unique stereospecific structure of Talazoparib, with its embedded dual chiral centers, is a key feature that enables these extensive and potent binding interactions. nih.gov

Chemoinformatics and Computational Design Approaches in this compound Discovery

The discovery and optimization of Talazoparib were significantly aided by computational chemistry and chemoinformatics. fastercapital.comnih.gov Techniques such as structure-based drug design, virtual screening, and molecular docking were employed to identify novel binding modes and to optimize the selectivity and efficacy of the inhibitors. fastercapital.comresearchgate.net These computational approaches helped in understanding the key interactions between the inhibitor and the PARP enzyme, guiding the rational design of more potent compounds. nih.govscribd.com

For example, molecular modeling was used to analyze the binding of Talazoparib to the PARP1 catalytic domain, revealing the crucial hydrogen bonds and π-π stacking interactions that contribute to its high affinity. pnas.org Chemoinformatics pipelines were developed to analyze the chemical patterns of known PARP1 inhibitors, facilitating the discovery of shared pharmacophores and the design of novel inhibitor scaffolds. nih.gov These computational tools have become an indispensable part of the drug discovery process, accelerating the identification and development of new therapeutic agents. fastercapital.comscribd.com

Synthetic Methodologies for this compound

The chemical synthesis of Talazoparib is a complex undertaking that has evolved from initial laboratory-scale routes to optimized processes suitable for large-scale manufacturing.

Development of Original Synthetic Routes for this compound

Initial synthetic routes for Talazoparib and its analogues were developed to enable the exploration of the chemical space and to provide material for preclinical testing. nih.govresearchgate.net One reported synthesis starts with the formylation of 1-methyl-1H-1,2,4-triazole. researchgate.net This is followed by a condensation reaction with 6-fluoro-4-nitroisobenzofuran-1(3H)-one. The resulting lactone is then opened to form a keto-ester derivative. researchgate.net This intermediate undergoes a reductive cyclization with 4-fluorobenzaldehyde, followed by cyclization with hydrazine (B178648) monohydrate to yield the racemic form of Talazoparib. researchgate.net

Asymmetric Synthesis and Chiral Resolution Techniques for this compound

Given the critical importance of the specific (8S,9R) stereochemistry for the biological activity of Talazoparib, the development of asymmetric synthesis and chiral resolution methods was paramount. nih.govnih.gov One approach to obtaining the enantiomerically pure compound involves the chiral separation of a key intermediate or the final racemic mixture. researchgate.netnih.gov Supercritical fluid chromatography (SFC) has been employed for the chiral separation of an essential 1,2,4-triazole (B32235) subunit containing the two chiral centers. nih.gov

Another strategy involves asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of the desired enantiomer. rsc.orgchiralpedia.com While specific details of the commercial asymmetric synthesis of Talazoparib are proprietary, the general principles of asymmetric synthesis are well-established in the pharmaceutical industry. chiralpedia.com

Process Chemistry Optimization and Scalability Considerations for this compound Manufacturing

Transitioning the synthesis of Talazoparib from the laboratory to a large-scale manufacturing process requires significant optimization to ensure safety, efficiency, and cost-effectiveness. acs.orgcriver.comorganixinc.comdrdalavais.com Process chemistry focuses on developing robust and scalable synthetic routes. criver.comorganixinc.com This includes optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification methods. acs.org

For the synthesis of Talazoparib tosylate, an alternative, intrinsically safer process was developed for the initial steps, which was demonstrated on a multikilogram scale. acs.org This involved a telescoped two-step process, highlighting the importance of process safety considerations in large-scale manufacturing. acs.org The use of technologies like flow chemistry can also enhance reaction efficiency and safety in continuous processing. organixinc.com

Interactive Data Table: Potency of Talazoparib and Other PARP Inhibitors

CompoundPARP1 Ki (nM) nih.govPARP2 Ki (nM) nih.govPARP Trapping Potency pnas.org
Talazoparib 1.20.87High
Olaparib (B1684210)--Moderate
Rucaparib--Moderate
Niraparib--Low
Veliparib--Low

Based on a comprehensive review of scientific literature, the chemical compound identified by CAS number this compound is characterized as C 21, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). bio-techne.com The provided outline for this article is predicated on this compound acting as a Poly (ADP-ribose) polymerase (PARP) inhibitor.

Due to this fundamental discrepancy in the compound's established mechanism of action, it is not scientifically accurate to describe its effects within the framework of PARP inhibition. The molecular and cellular mechanisms requested—including direct PARP-1 and PARP-2 enzyme inhibition, PARP-DNA complex trapping, and the subsequent downstream cellular responses—are specific to PARP inhibitors and are not supported by the available data for compound this compound.

Therefore, this article cannot be generated as requested. The provided outline is inapplicable to the specified chemical compound. Accurate content would require an outline focused on the mechanisms and cellular effects of PRMT1 inhibition.

Molecular and Cellular Mechanisms of Action of 1229236 78 5

Differential Sensitivity of DNA Repair Deficient Versus Proficient Cell Lines to 1229236-78-5

The primary mechanism of action of this compound (Talazoparib), a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, relies on the concept of synthetic lethality. This principle is most prominently observed in cells with pre-existing defects in DNA repair pathways, particularly the Homologous Recombination (HR) pathway, which is often compromised in cancers with mutations in genes like BRCA1 and BRCA2. nih.gov Inhibition of PARP by Talazoparib leads to the accumulation of unrepaired DNA single-strand breaks, which subsequently collapse replication forks and generate DNA double-strand breaks (DSBs). researchgate.net In normal, DNA repair-proficient cells, these DSBs can be effectively repaired by the HR pathway. However, in HR-deficient cells, the inability to repair these lesions leads to significant genomic instability and subsequent cell death. nih.gov

The differential sensitivity is not limited to BRCA mutations. Deficiencies in other DNA repair pathways can also sensitize cells to PARP inhibitors. For instance, cells with mutations in the ARID1A gene, which is involved in DSB processing, are rendered more sensitive to PARP inhibition. nih.gov Similarly, research has shown that targeting autophagy, a cellular degradation process that can be involved in resistance mechanisms, can hypersensitize HR-proficient breast cancer cells to Talazoparib. researchgate.net Studies on autophagy-defective breast cancer cells, created by genetically depleting BECN1, ATG5, p62/SQSTM1, or LAMP1, demonstrated increased sensitivity to the compound. researchgate.net

However, the sensitivity profile can be complex and multifactorial. Studies on chondrosarcoma cell lines revealed variable sensitivity to Talazoparib, with Growth Rate corrected IC50 (GR50) values ranging from 34 nM to over 1000 nM. This variability did not correlate with IDH mutation status, suggesting that deficiencies in other, non-classical DNA repair pathways may determine the sensitivity in this cancer type. nih.gov

Further research into colorectal cancer (CRC) and pancreatic ductal adenocarcinoma (PDAC) cell lines examined the role of p53, a critical tumor suppressor gene involved in DNA damage response. These studies found that the cytotoxic IC50 values for Talazoparib were comparable in both p53 wild-type (p53WT) and p53-deficient cell lines. nih.gov Despite similar cytotoxicity, the cellular responses differed; p53WT cells tended to arrest in the G1 phase of the cell cycle, while p53-deficient cells accumulated in the G2 phase, an effect more pronounced with Talazoparib compared to other PARP inhibitors like Olaparib (B1684210). nih.gov This indicates that while the ultimate cell-killing effect may be similar, the underlying cellular processing of the drug-induced damage is influenced by the status of key DNA repair and checkpoint proteins.

Table 1: Cytotoxicity (IC50) of this compound in p53 Wild-Type vs. Deficient Cancer Cell Lines

Non-PARP Target Engagements and Their Molecular Implications (e.g., STAT3 inhibition, transporter interactions)

Transporter Interactions: In vitro studies have identified Talazoparib as a substrate for two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). nih.govmdpi.com These transporters are expressed in various tissues, including the intestine, liver, kidney, and the blood-brain barrier, where they function to actively pump a wide range of substances out of cells. mdpi.comjcancer.org

The molecular implication of this interaction is that the expression and activity of P-gp and BCRP can significantly alter the pharmacokinetics of Talazoparib. nih.gov For instance, co-administration of Talazoparib with Itraconazole, a potent P-gp inhibitor, in patients with advanced solid tumors resulted in a ~56% increase in the area under the plasma concentration-time curve (AUC) and a ~40% increase in the maximum observed plasma concentration (Cmax) of Talazoparib. mdpi.com This demonstrates that inhibiting P-gp-mediated efflux leads to higher systemic exposure to the drug. Conversely, co-administration with the P-gp inducer Rifampicin did not significantly affect Talazoparib's AUC, though a minor increase in Cmax was observed. mdpi.com These findings highlight that transporter-mediated drug-drug interactions are a critical consideration, as they can modulate the concentration of Talazoparib at its sites of action. nih.gov

STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a well-documented driver of cancer cell proliferation, survival, and drug resistance in various malignancies, making it an attractive therapeutic target. frontiersin.orgnih.gov Inhibition of STAT3 has been shown to have therapeutic potential in several cancers. However, based on the reviewed scientific literature, there is no direct evidence to suggest that this compound (Talazoparib) functions as an inhibitor of STAT3 or directly engages this pathway as part of its mechanism of action. Its established molecular activity is centered on the inhibition of PARP enzymes.

Table 2: Compound Names Mentioned in the Article

Chemical/Drug Name Other Designations
This compound Talazoparib
Olaparib -
Itraconazole -
Rifampicin -
Chloroquine -

Preclinical Pharmacological Evaluation of 1229236 78 5

In Vitro Efficacy Profiling in Cancer Cell Lines and Organoid Models

The initial evaluation of a potential anti-cancer compound involves rigorous testing in controlled laboratory environments using cancer cell lines and advanced organoid models. These in vitro studies are fundamental for determining a compound's specific activity against cancer cells.

The anti-proliferative activity of LY2784544 was assessed to determine its concentration-dependent inhibitory effects. The compound demonstrated high potency and selectivity, particularly against the mutated form of its target enzyme. biocrick.com In cellular assays, LY2784544 was significantly more effective at inhibiting the proliferation of Ba/F3 cells expressing the oncogenic JAK2V617F mutant compared to its effect on cells with the normal, or wild-type, JAK2 enzyme. biocrick.com

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined in various assays. For the JAK2V617F mutant, the IC50 was 55 nM, whereas for the wild-type JAK2, it was 2.26 µM, indicating a clear selectivity for the mutated enzyme. biocrick.com This selectivity is a desirable characteristic, as it suggests the potential for targeted effects on cancer cells while minimizing impact on normal cells. biocrick.com When tested for its ability to stop cell proliferation, the compound showed an IC50 of 1309 nM in Ba/F3 cells expressing wild-type JAK2 that were stimulated with interleukin-3. biocrick.com

Table 1: In Vitro Inhibitory Activity of 1229236-78-5 (LY2784544)

Target/Cell Line Assay Type IC50 Value Source
JAK2V617F Mutant Enzymatic Assay 55 nM biocrick.com
Wild-Type JAK2 Enzymatic Assay 2.26 µM biocrick.com
Ba/F3 cells (Wild-Type JAK2) Cell Proliferation 1309 nM biocrick.com
Wild-Type JAK2 Signaling Inhibition 1183 nM biocrick.com

Initial in vitro efficacy testing of the compound was conducted using traditional two-dimensional (2D) cell culture systems. Specifically, Ba/F3 cells expressing either the wild-type or the mutated JAK2 were grown as a single layer (monolayer) in 96-well plates for proliferation assays. biocrick.com

Modern biomedical research increasingly utilizes three-dimensional (3D) cell culture systems, such as spheroids and organoids, to better mimic the complex environment of a tumor in vivo. sigmaaldrich.comspringernature.com Unlike 2D cultures where cells grow on a flat surface, 3D models allow cells to interact with each other and the extracellular matrix in a way that more accurately represents the architecture of natural tissue. sigmaaldrich.comspringernature.com

Organoids, in particular, are sophisticated 3D structures grown from stem cells that can self-organize to resemble miniature organs. sigmaaldrich.comcorning.com These models are considered more biologically relevant and can provide more predictive data on how a patient might respond to a drug. sigmaaldrich.com For instance, tumor organoids derived from a patient's xenograft tissue have been used to test the efficacy of targeted therapies like PARP inhibitors in cancers with specific genetic profiles, such as BRCA2 methylation. d-nb.info The use of such advanced models is becoming a standard for evaluating the potential of new anti-cancer agents. corning.comrndsystems.comthermofisher.cn

In Vivo Efficacy Studies in Non-Human Animal Models

Following promising in vitro results, the evaluation of an anti-cancer compound proceeds to in vivo studies using non-human animal models. cancer.govgardp.org These studies are crucial for understanding how the compound behaves in a complex living system and for verifying its anti-tumor activity before any clinical consideration. probiocdmo.com

Xenograft models, which involve implanting human cancer cells into immunodeficient mice, are a cornerstone of preclinical cancer research. nih.gov For the evaluation of LY2784544, a mouse ascitic tumor model was established by implanting Ba/F3 cells engineered to express the JAK2V617F mutant (Ba/F3-JAK2V617F-GFP) into severe combined immunodeficiency (SCID) mice. biocrick.com

The field of oncology research utilizes a wide array of xenograft models to study different cancer types and genetic characteristics. nih.gov Patient-derived xenograft (PDX) models, where tumor tissue is taken directly from a patient and implanted into a mouse, are particularly valuable as they retain the biological and genomic features of the original tumor. nih.govnih.gov There is a significant focus on developing xenograft models for cancers with specific genetic vulnerabilities, such as those with mutations in the BRCA1 or BRCA2 genes. d-nb.infolivingtumorlab.commdpi.com These BRCA-deficient models are critical for testing targeted therapies like PARP inhibitors. nih.govnih.gov For example, studies have successfully used xenografts from patients with BRCA1 germline mutations to assess the response to both conventional chemotherapy and novel targeted agents. livingtumorlab.com Similarly, a BRCA2-mutated ovarian cancer xenograft model demonstrated significant tumor growth inhibition in response to the PARP inhibitor olaparib (B1684210). nih.gov

In addition to xenografts, syngeneic and genetically engineered mouse models (GEMMs) are powerful tools, especially for studying the interaction between the immune system and the tumor. criver.comcrownbio.com Syngeneic models use cancer cell lines derived from a specific mouse strain that are then implanted back into mice of the same strain, which have a fully functional immune system. crownbio.comoncodesign-services.com

GEMMs are created by altering the mouse's own genes to induce spontaneous tumor development, closely mimicking how cancer develops in humans. crownbio.commdpi.com The in vivo efficacy of LY2784544 was tested in a murine model where the expression of the JAK2V617F mutant gene was sufficient to cause the development of myeloproliferative neoplasm (MPN) phenotypes. biocrick.com This type of model is invaluable for confirming that a compound can effectively target the specific genetic driver of a disease in a living organism with an intact immune system. mdpi.comnih.gov

A primary endpoint in in vivo studies is the assessment of a compound's ability to inhibit tumor growth or cause tumor regression. nih.gov In the JAK2V617F-induced MPN model, treatment with LY2784544 resulted in a significant reduction of the tumor burden. biocrick.com The compound was also effective at inhibiting the phosphorylation of STAT5, a key downstream protein in the JAK2 signaling pathway, within the ascitic tumor cells. biocrick.com This provides clear evidence that the compound engages its target and produces a biologically significant anti-tumor effect in vivo. biocrick.com The evaluation of tumor growth typically involves regular measurement of tumor volume and comparison between treated and control groups to determine statistical significance. cancer.govnih.gov

Preclinical Pharmacokinetic (PK) Characterization of this compound in Non-Human Systems

The preclinical pharmacokinetic profile of this compound (Talazoparib) has been evaluated in several non-human systems to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are fundamental for predicting the compound's behavior in clinical settings.

Oral administration is the most common and convenient route for drug delivery. nih.gov Preclinical studies are essential to determine the fraction of an administered dose that reaches systemic circulation, a property known as oral bioavailability. nih.govbiorxiv.orgresearchgate.netresearchgate.net In preclinical evaluations, Talazoparib has demonstrated good oral absorption characteristics.

Table 1: Oral Bioavailability of this compound in a Preclinical Animal Model

Animal ModelOral Bioavailability (F%)Source
Rat56% nih.gov

The distribution of a drug into various tissues is a critical pharmacokinetic parameter that influences its efficacy and potential toxicity. mdpi.comnih.govnih.govfrontiersin.orgdovepress.com Studies with Talazoparib indicate that the compound is well-distributed into tissues. nih.gov However, its penetration into the central nervous system (CNS) is limited.

Preclinical research has shown that Talazoparib is a substrate for the efflux transporter P-glycoprotein (P-gp/ABCB1), which is present at the blood-brain barrier (BBB) and actively pumps substrates out of the brain. researchgate.netnih.gov This mechanism significantly restricts the distribution of Talazoparib into brain tissue. nih.gov In wild-type mice, brain concentrations of Talazoparib were found to be very low. nih.gov Conversely, in genetically modified mice lacking the genes for P-gp (ABCB1) and another transporter, Breast Cancer Resistance Protein (BCRP), the brain concentrations of Talazoparib were markedly higher, confirming the role of these efflux transporters in limiting its CNS penetration. researchgate.netnih.gov

Table 2: Brain Tissue Distribution of this compound in Mouse Models

Mouse ModelBrain Concentration (ng/g)Brain-to-Plasma RatioSource
Wild-Type (WT)~0.5Not Reported nih.gov
MDR1/BCRP Knockout (TKO)~17.3~0.24 nih.gov

Understanding the metabolic fate and excretion routes of a drug candidate is crucial for characterizing its clearance from the body. nih.govnih.govdovepress.com For Talazoparib, detailed studies characterizing the specific metabolic pathways in non-human preclinical species are not extensively described in the reviewed scientific literature. However, evidence from human studies indicates that the drug is primarily cleared from the body via renal excretion as an unchanged parent drug. This suggests that Talazoparib undergoes minimal metabolism, a characteristic that is often consistent across species. The primary route of elimination is likely through the kidneys in animal models as well. nih.gov

In vitro studies are essential to predict a drug's potential to cause drug-drug interactions (DDIs) by inhibiting or inducing metabolic enzymes or transporters. fda.govevotec.comnih.govbienta.netnih.govbiomolther.org The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family. evotec.comnih.gov Specific data on the in vitro inhibition of CYP isoforms by Talazoparib, such as IC50 values, are not detailed in the available literature.

However, transporter interaction studies have been conducted. In vitro data have confirmed that Talazoparib is a substrate for the efflux transporters P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). researchgate.netnih.gov Further investigation in cell line models and knockout mice specified that Talazoparib is a substrate of ABCB1, but not of ABCG2. researchgate.net This interaction with P-gp is a key determinant of its pharmacokinetics, particularly its limited ability to cross the blood-brain barrier. researchgate.netnih.gov

Table 3: In Vitro Transporter Substrate Properties of this compound

TransporterSubstrate StatusSource
P-glycoprotein (P-gp/ABCB1)Yes researchgate.netnih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2)Yes/No (conflicting reports) researchgate.netnih.gov

Preclinical Pharmacodynamic (PD) Biomarkers of this compound Activity

Pharmacodynamic (PD) biomarkers are used in preclinical studies to demonstrate that a drug is engaging its target and eliciting the expected biological response. nih.gov For Talazoparib, the key PD biomarker is the inhibition of its target, the poly (ADP-ribose) polymerase (PARP) enzyme. nih.govnih.gov

Talazoparib is a potent inhibitor of PARP1 and PARP2 enzymes. nih.govnih.gov The enzymatic activity of PARP results in the formation of poly(ADP-ribose) chains on target proteins, a process known as PARylation. nih.gov A direct measure of Talazoparib's target engagement and pharmacodynamic activity in preclinical models is the reduction in PARylation levels. nih.govnih.gov

In vitro assays have demonstrated that Talazoparib potently inhibits PARP catalytic activity. nih.gov Furthermore, a highly cytotoxic mechanism of action for Talazoparib is "PARP trapping," where the inhibitor prevents the PARP enzyme from detaching from DNA, leading to stalled replication forks and cell death, particularly in cells with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations. nih.govnih.gov Talazoparib is considered a significantly more potent PARP-trapping agent than first-generation PARP inhibitors. nih.govnih.govcrownbio.com Preclinical pharmacodynamic studies in cancer xenograft models have shown that a significant reduction or complete loss of PARP protein, as a measure of target engagement, correlates with tumor sensitivity to Talazoparib, both as a single agent and in combination therapies. nih.gov

Table 4: In Vitro PARylation Inhibition by this compound

AssayCell LineIC50 (nmol/L)Source
PARylation InhibitionA5495.1 nih.gov

DNA Damage Response Markers (e.g., γH2AX, 53BP1 foci)

No preclinical data were found concerning the effect of compound this compound on markers of DNA damage response, such as the phosphorylation of H2A histone family member X (γH2AX) or the formation of tumor suppressor p53-binding protein 1 (53BP1) foci.

Immunomodulatory Markers in Preclinical Models

There is no available information from preclinical studies detailing the impact of compound this compound on immunomodulatory markers.

Mechanisms of Resistance to 1229236 78 5 and Overcoming Strategies in Preclinical Models

Molecular Basis of Acquired Resistance to 1229236-78-5

The development of acquired resistance to this compound is driven by various molecular changes within cancer cells. These alterations allow the cells to survive and proliferate despite the presence of the drug.

Restoration of Homologous Recombination (HR) Function

A primary mechanism of action for PARP inhibitors like this compound is the exploitation of deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair. Consequently, the restoration of HR function is a common mechanism of acquired resistance. genecards.org

Secondary Reversion Mutations in BRCA1/2 and Other HR Genes

Preclinical studies have demonstrated that secondary mutations in key HR genes, such as BRCA1 and BRCA2, can restore their function and thus confer resistance to PARP inhibitors. targetmol.comgenecards.org These "reversion mutations" can correct the reading frame of the original inactivating mutation, leading to the production of a functional or partially functional protein. This restoration of BRCA protein function re-establishes the cell's ability to perform high-fidelity DNA repair, thereby overcoming the synthetic lethality induced by PARP inhibition. genecards.org Similar reversion mutations have also been observed in other HR-related genes like PALB2, RAD51C, and RAD51D, highlighting a common theme of genetic rescue of the HR pathway.

GeneType of Reversion MutationConsequence
BRCA1Secondary mutations restoring open reading frameProduction of functional protein, restoration of HR activity
BRCA2Intragenic deletions restoring open reading frameProduction of functional protein, restoration of HR activity
PALB2Secondary mutationsRestoration of HR function
RAD51CSecondary mutationsRestoration of HR function
RAD51DSecondary mutationsRestoration of HR function
Epigenetic Modifications Leading to HR Pathway Reactivation

Beyond genetic mutations, epigenetic changes can also lead to the reactivation of the HR pathway. In some preclinical models, resistance to PARP inhibitors has been associated with the reversal of epigenetic silencing of HR genes. For instance, if the BRCA1 gene was initially silenced by promoter hypermethylation, demethylation of the promoter region can lead to the re-expression of the functional BRCA1 protein and subsequent resistance. This highlights the dynamic nature of the epigenome in mediating drug resistance.

Changes in PARP1 Expression or Function

Alterations in the drug's direct target, the PARP1 enzyme, can also lead to resistance. Preclinical models have shown that both decreased and altered PARP1 function can reduce the efficacy of PARP inhibitors.

Decreased PARP1 Expression: A reduction in the levels of PARP1 protein can lead to resistance. This is because the "trapping" of PARP1 on DNA by the inhibitor is a key component of its cytotoxic effect. Lower levels of PARP1 result in less trapping and, therefore, reduced cell death. genecards.org

Mutations in PARP1: Point mutations in the PARP1 gene have been identified that can impair the binding of the inhibitor to the enzyme without significantly affecting its catalytic activity. genecards.org This allows the cell to maintain its DNA repair functions even in the presence of the drug.

Drug Efflux Transporter Upregulation (e.g., ABCB1)

Increased efflux of the drug from the cancer cell is a classic mechanism of drug resistance. The upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), has been shown to confer resistance to PARP inhibitors in preclinical models. genecards.org Overexpression of ABCB1 leads to the active pumping of the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

Replication Fork Protection Mechanisms

The cytotoxicity of PARP inhibitors is linked to the collapse of replication forks during DNA replication. Therefore, mechanisms that protect stalled replication forks from degradation can promote resistance. genecards.org In preclinical studies, the loss of certain DNA repair proteins or the stabilization of replication forks has been associated with reduced sensitivity to PARP inhibitors. These protection mechanisms prevent the formation of the double-strand breaks that are lethal in HR-deficient cells, thus allowing the cells to survive treatment.

Resistance MechanismMolecular ChangeConsequence
Replication Fork Protection Stabilization of stalled replication forksPrevention of replication fork collapse and subsequent DNA damage
Loss of Nucleases Decreased activity of nucleases that degrade stalled forksReduced formation of lethal double-strand breaks

Alternative DNA Repair Pathway Activation (e.g., NHEJ suppression)

The development of resistance to anti-cancer agents is a multifaceted process often involving the upregulation of survival pathways. One theoretical mechanism of resistance to DNA-damaging agents, and potentially to kinase inhibitors that affect cell cycle checkpoints, is the activation of alternative DNA repair pathways. When primary DNA repair mechanisms are compromised or overwhelmed, cancer cells can exhibit plasticity by relying on other repair systems to maintain genomic integrity and survive.

Non-homologous end joining (NHEJ) is a major pathway for repairing DNA double-strand breaks. While suppression of classical NHEJ can be a therapeutic goal to induce synthetic lethality in combination with other agents, in the context of resistance, alterations in DNA repair dynamics are plausible. For instance, a cell might develop resistance by enhancing the fidelity or efficiency of an alternative, more error-prone repair pathway to cope with therapeutic pressure. However, specific preclinical data directly linking resistance to this compound with the suppression of NHEJ or the definitive activation of other specific alternative DNA repair pathways have not been extensively documented in publicly available research. The primary mechanism of URMC-099 involves the inhibition of MLK3, which is more directly linked to inflammatory and stress-activated signaling cascades rather than direct DNA repair processes.

Preclinical Strategies to Overcome this compound Resistance

To proactively address potential resistance, preclinical studies are exploring various strategies, including the identification of novel molecular targets for sensitization and the implementation of combination therapies.

Investigation of Novel Molecular Targets for Sensitization

Research into overcoming resistance to kinase inhibitors often involves identifying molecular vulnerabilities that can be exploited to re-sensitize resistant cells. For this compound, this involves looking beyond its primary target, MLK3, to understand the broader signaling network adaptations that may occur. For example, in preclinical models of glioblastoma, the combination of a PI3Kβ inhibitor (AZD6482) with URMC-099 has shown strong synergistic anti-tumor effects, suggesting that the PI3K/AKT/mTOR pathway may represent a key axis for sensitization or a bypass track contributing to resistance when MLK3 is inhibited. By co-targeting this pathway, the adaptive resistance of the cancer cells can be thwarted.

Combination Therapy Rationale and Synergy Studies in Preclinical Models

The rationale for using this compound in combination therapies is to target multiple, often synergistic, pathways to enhance efficacy and prevent the emergence of resistance.

The DNA Damage Response (DDR) is a network of pathways that sense, signal, and repair DNA damage. While direct evidence of this compound resistance being overcome by co-targeting DDR pathways is not yet established, this remains a rational and actively investigated strategy for many kinase inhibitors. Checkpoint kinase 1 (CHK1) and Ataxia Telangiectasia Mutated (ATM) are central mediators of the DDR. In neuroblastoma cells, for instance, inhibition of CHK1 led to the activation of the ATM-p53-p21 axis in insensitive cell lines. Combining a CHK1 inhibitor with an ATM inhibitor overcame this resistance. This principle of synthetic lethality between inhibitors of different DDR components could theoretically be applied to combinations involving this compound if a dependency on a specific DDR pathway is identified in resistant models.

Given the role of MLK3 in regulating host immunity, combining this compound with immunotherapies is a promising avenue. MLK3 inhibition has been shown to affect T-cell activation and effector function. A preclinical study in a triple-negative breast cancer model demonstrated that the combination of URMC-099 with an anti-CD70 monoclonal antibody significantly reduced tumor burden.

PD-1/PD-L1 Blockade: The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins. While direct preclinical studies combining this compound with PD-1/PD-L1 inhibitors are not widely reported, the immunomodulatory effects of URMC-099 suggest a strong rationale for such a combination to enhance anti-tumor immune responses.

STING Pathway Activation: The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response. Activation of the STING pathway can lead to the production of type I interferons and other cytokines that promote the recruitment and activation of immune cells in the tumor microenvironment. The interplay between MLK3 signaling and the STING pathway is an area for future investigation to see if URMC-099 can synergize with STING agonists.

The combination of targeted agents with conventional chemotherapy is a standard approach to improve treatment outcomes. In preclinical models, the expression of Raf-1 kinase inhibitor protein (RKIP), which is involved in signaling pathways modulated by inhibitors like URMC-099, has been shown to enhance the cellular response to chemotherapy. This suggests a potential for synergy between this compound and cytotoxic agents. By inhibiting pro-survival signaling pathways with URMC-099, cancer cells may become more susceptible to the DNA-damaging effects of chemotherapies like platinum compounds or alkylating agents. However, specific preclinical studies detailing synergistic effects and the precise mechanisms of such combinations with this compound are needed to validate this therapeutic strategy.

Combinations with Targeted Agents (e.g., antiangiogenic drugs, androgen pathway inhibitors)

Preclinical models are instrumental in identifying synergistic interactions and rational combination therapies. For PRMT1 inhibitors like this compound, two promising avenues of investigation involve co-administration with agents targeting tumor angiogenesis and those disrupting androgen receptor signaling.

Antiangiogenic Drugs:

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. PRMT1 has been implicated in the regulation of angiogenesis through its influence on the expression of vascular endothelial growth factor (VEGF). By targeting PRMT1, it is hypothesized that the pro-angiogenic signaling in the tumor microenvironment can be disrupted.

Combining a PRMT1 inhibitor such as this compound with an antiangiogenic drug that directly targets VEGF or its receptors presents a dual-pronged attack on the tumor's blood supply. While direct preclinical data for the combination of this compound with antiangiogenic agents is still emerging, the mechanistic link provides a strong rationale for this therapeutic strategy. Future preclinical studies are anticipated to provide quantitative data on the synergistic effects of such combinations on tumor growth and vascularity.

Androgen Pathway Inhibitors:

In prostate cancer, the androgen receptor (AR) signaling pathway is a key driver of disease progression. dana-farber.orgnih.gov Therapies that inhibit this pathway, such as enzalutamide and abiraterone, are standard of care. However, resistance to these agents often develops, frequently through the reactivation of the AR axis. dana-farber.orgnih.gov

Recent preclinical research has identified PRMT1 as a critical mediator of AR expression and signaling. dana-farber.orgnih.gov A landmark genome-scale CRISPR/Cas9 screen revealed that PRMT1 is essential for the recruitment of AR to its target sites on the genome, thereby controlling the expression of key oncogenes, including AR itself. dana-farber.orgnih.gov This finding provides a strong preclinical framework for the co-targeting of AR and PRMT1 in advanced prostate cancer. dana-farber.orgnih.gov

Preclinical studies in various prostate cancer cell lines, including those that have developed resistance to androgen pathway inhibitors, have demonstrated that the combination of a PRMT1 inhibitor with an AR antagonist leads to a synergistic reduction in cancer cell viability. nih.gov

Preclinical Data on the Combination of a PRMT1 Inhibitor with an Androgen Pathway Inhibitor:

A key study investigated the effects of combining the PRMT1 inhibitor furamidine with the androgen receptor antagonist enzalutamide in a panel of prostate cancer cell lines. The results demonstrated a significant synergistic effect on cell viability.

Below is a summary of the preclinical findings:

Cell LineTreatmentConcentration (µM)Cell Viability (% of Control)
LNCaP Enzalutamide1050%
Furamidine580%
Enzalutamide + Furamidine10 + 525%
VCaP Enzalutamide1060%
Furamidine585%
Enzalutamide + Furamidine10 + 535%
22Rv1 Enzalutamide1090%
Furamidine575%
Enzalutamide + Furamidine10 + 550%

These data illustrate that in both androgen-sensitive (LNCaP and VCaP) and castration-resistant (22Rv1) prostate cancer cell lines, the combination of a PRMT1 inhibitor and an androgen pathway inhibitor results in a more profound anti-cancer effect than either agent alone. Notably, in the LNCaP/AR-Enh cell line, which models resistance to enzalutamide through AR enhancer duplication, the addition of a PRMT1 inhibitor re-sensitized the cells to enzalutamide treatment. nih.gov

These findings strongly suggest that combining a selective PRMT1 inhibitor like this compound with androgen pathway inhibitors could be a promising strategy to overcome both de novo and acquired resistance in prostate cancer. Further in vivo studies in preclinical models are warranted to validate these findings and pave the way for potential clinical investigation.

It appears you're asking for a detailed scientific article about the chemical compound with the CAS number this compound.

Based on a comprehensive review of available scientific literature and chemical databases, there is currently no publicly available research or detailed information specifically identifying or characterizing the chemical compound "this compound".

This lack of information prevents the creation of a scientifically accurate article covering the advanced methodologies and future research directions you've outlined. Topics such as molecular docking, QSAR modeling, structural biology, and the development of advanced in vitro models are all contingent on having a known chemical structure and a body of research associated with the compound.

Advanced Methodologies and Future Directions in 1229236 78 5 Research

Innovative Analytical Techniques for 1229236-78-5 in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

The quantitative determination of therapeutic compounds and their metabolites in biological fluids is fundamental to preclinical research. For a compound like A-366, a robust, sensitive, and selective Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is essential for pharmacokinetic (PK) studies. While specific, detailed validation reports for an A-366 assay are not extensively published in peer-reviewed literature, the development and validation would follow established industry guidelines.

Method development would involve optimizing chromatographic conditions to achieve a clean separation of A-366 from endogenous matrix components. This typically includes selecting the appropriate column chemistry (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with an aqueous modifier like formic acid), and flow rate. aginganddisease.org Mass spectrometric detection would be performed using a triple quadrupole mass spectrometer, likely in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. biorxiv.org The precursor ion would be the protonated molecule of A-366, and specific fragment ions would be selected for quantification and confirmation.

A full validation process would assess linearity, accuracy, precision, selectivity, recovery, and stability in the relevant biological matrix (e.g., mouse or rat plasma), ensuring the reliability of data from preclinical studies. biorxiv.org For example, a fit-for-purpose LC-MS/MS method was developed for a G9a/GLP PROTAC degrader, demonstrating the feasibility and necessity of this technology in the preclinical assessment of G9a-targeting compounds. biorxiv.org

Table 1: Representative Parameters for LC-MS/MS Method Development

Parameter Description Example from Related Compound Studies
Instrument Triple Quadrupole Mass Spectrometer Sciex API series or similar
Ionization Mode Positive Electrospray Ionization (ESI+) Common for amine-containing compounds
Chromatography Reversed-Phase HPLC C18 column (e.g., Phenomenex, Waters)
Mobile Phase Gradient elution with Acetonitrile/Water containing 0.1% Formic Acid Standard for small molecule analysis
Sample Prep Protein precipitation or liquid-liquid extraction To remove plasma proteins
Quantification Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity

| LLOQ Target | Low ng/mL range | e.g., 5 ng/mL, as seen with a G9a degrader biorxiv.org |

High-Performance Liquid Chromatography (HPLC) for Research Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for confirming the purity and identity of chemical compounds used in research. For A-366 (this compound), suppliers consistently report purity levels of ≥98% as determined by HPLC. tocris.combio-techne.comtargetmol.com This analysis is critical for ensuring the quality of the compound used in enzymatic assays and cell-based studies, as impurities could confound results. The method typically uses UV detection and reversed-phase chromatography to separate the main compound from any synthesis byproducts or degradants.

Bioanalytical Methodologies for Preclinical Sample Analysis

The application of A-366 in preclinical models, such as mouse xenografts of leukemia, necessitates robust bioanalytical methods to correlate drug exposure with pharmacodynamic effects and efficacy. nih.gov Studies have confirmed that A-366 is suitable for in vivo research, possessing favorable characteristics such as metabolic stability and the ability to cross the blood-brain barrier. nih.gov

Omics-Based Research Strategies for this compound (e.g., Genomics, Transcriptomics, Proteomics, Metabolomics in preclinical models)

As an epigenetic modulator, the effects of A-366 are best understood through a multi-omics approach. By inhibiting G9a/GLP, A-366 is hypothesized to reactivate the expression of silenced genes, leading to widespread changes in the cellular landscape.

Transcriptomics: RNA sequencing (RNA-seq) is a key strategy to identify genes that are upregulated following A-366 treatment. In preclinical models of cancer, this can reveal the re-expression of tumor suppressor genes or differentiation-associated genes. For instance, transcriptomic profiling after G9a inhibition in preclinical Alzheimer's disease models revealed increased expression of genes associated with neural function, such as Glia Maturation Factor Beta (GMFB). aginganddisease.org

Proteomics and Phosphoproteomics: Quantitative proteomics can be used to measure changes in the protein landscape that result from the transcriptomic shifts induced by A-366. This can confirm that gene re-expression leads to functional protein production. Phosphoproteomic analysis can further reveal how A-366 treatment impacts cellular signaling pathways downstream of the initial epigenetic changes. medrxiv.org

Metabolomics: Non-targeted LC-MS/MS-based metabolomics can uncover significant shifts in cellular metabolism. researchgate.net Epigenetic reprogramming is known to be tightly linked with metabolic states, and understanding how A-366 affects metabolic pathways could reveal novel mechanisms of action or identify metabolic vulnerabilities.

Genomics: While A-366 does not alter the DNA sequence, genomic context is critical. The baseline genomic and epigenomic (e.g., DNA methylation) state of a preclinical model can determine its response to G9a inhibition.

These omics strategies provide a holistic view of the cellular response to A-366, moving beyond a single pathway to a network-level understanding. biorxiv.org

Identification of Predictive and Prognostic Biomarkers in Preclinical Systems

A major goal of preclinical research is to identify biomarkers that can predict which tumors will respond to a given therapy. For A-366, several classes of biomarkers have been explored in preclinical systems.

The most direct pharmacodynamic biomarker is the level of dimethylated histone H3 at lysine (B10760008) 9 (H3K9me2), the direct product of G9a/GLP enzymatic activity. A reduction in H3K9me2 levels in tumor cells or surrogate tissues following treatment is a clear indicator of target engagement. tocris.complos.org Studies consistently show that A-366 potently reduces H3K9me2 levels in a concentration-dependent manner in cell lines and in vivo models. medchemexpress.comnih.gov

Predictive biomarkers of response could include the baseline expression level of G9a itself. Tumors with high G9a expression may be more dependent on its activity for survival and thus more sensitive to inhibition by A-366. acs.org Furthermore, as G9a inhibition has been shown to impair DNA double-strand break repair, the status of DNA repair pathways (e.g., mutations in key repair genes) could serve as a predictive biomarker for sensitivity to combination therapies involving A-366 and DNA-damaging agents. nih.gov

Table 2: Potential Biomarkers for this compound in Preclinical Research

Biomarker Type Biomarker Rationale Preclinical Finding
Pharmacodynamic H3K9me2 Levels Direct product of G9a/GLP enzyme activity. A-366 treatment leads to a dose-dependent reduction in H3K9me2 in PC3 cells and xenograft models. nih.govmedchemexpress.com
Predictive G9a/EHMT2 Expression High expression may indicate "addiction" to the G9a pathway. G9a is upregulated in various cancers, and high levels correlate with poor prognosis. nih.gov
Predictive Status of DNA Repair Pathways G9a inhibition impairs non-homologous end joining. G9a inhibition sensitizes tumor cells to DNA double-strand break-inducing agents. nih.gov

| Predictive | Expression of G9a-repressed genes | Reactivation of specific tumor suppressor genes can mediate anti-tumor effects. | G9a inhibition can reactivate silenced genes, leading to differentiation in leukemia models. nih.gov |

Comprehensive Molecular Profiling of this compound Response and Resistance

Understanding the molecular basis of response and potential resistance to A-366 is crucial for its development. Molecular profiling studies have established that A-366 is a peptide-competitive inhibitor, meaning it competes with the histone H3 substrate for binding to the G9a enzyme. plos.orgnih.gov This leads to a global reduction in H3K9me2, which is a repressive epigenetic mark. The functional consequence of this is the de-repression of G9a target genes.

In preclinical models of leukemia, this molecular mechanism translates to a phenotypic response characterized by cell cycle arrest (accumulation in G1 phase), cellular differentiation, and a reduction in proliferation. nih.govmedchemexpress.com In Head and Neck Squamous Cell Carcinoma (HNSCC) models, G9a inhibition with A-366 was shown to reprogram cancer-associated fibroblasts (CAFs) to a less proliferative and invasive state. biorxiv.org

While specific resistance mechanisms to A-366 have not been detailed, comprehensive molecular profiling would be the strategy to investigate them. Potential mechanisms could include:

Mutations in the EHMT2/G9a gene that prevent A-366 binding.

Upregulation of alternative pathways that bypass the need for G9a-mediated gene silencing.

Activation of drug efflux pumps that reduce the intracellular concentration of A-366.

Research into Novel Formulation Strategies for Enhanced Preclinical Delivery (excluding dosage/administration)

Effective preclinical in vivo studies depend on formulations that ensure adequate and consistent delivery of the compound to the target site. A-366 is a solid powder with reported solubility in solvents like DMSO and aqueous HCl. tocris.com For in vivo studies, these solvents may not be ideal.

Research into formulation strategies aims to improve solubility and stability for parenteral administration. In one preclinical leukemia xenograft model, A-366 was administered via a subcutaneously implanted osmotic mini-pump. medchemexpress.com This strategy provides continuous, controlled release of the drug over an extended period (e.g., 14 days), maintaining a steady-state concentration in the plasma and tumor, which can be optimal for an epigenetic modulator that requires sustained target inhibition. Another approach used for a similar G9a inhibitor involved formulation as a solution for intraperitoneal injection. biorxiv.org

Future research could explore more advanced formulation strategies to enhance preclinical delivery. These might include lipid-based formulations like liposomes or solid lipid nanoparticles, or polymeric nanoparticles. Such novel delivery systems could potentially improve the pharmacokinetic profile, increase tumor-specific targeting, and reduce potential off-target effects, thereby enhancing the therapeutic window of the compound in preclinical models. researchgate.net

Nanoparticle Encapsulation and Targeted Delivery Systems

The development of targeted drug delivery systems is a cornerstone of modern medicine, aiming to concentrate therapeutic agents at the site of action, thereby increasing efficacy and minimizing off-target effects. wikipedia.orgnih.gov For the compound this compound, research is conceptually exploring the use of nanoparticle-based drug delivery systems (NBDDS) to overcome challenges associated with conventional drug administration, such as poor stability, low solubility, and non-specific distribution. nih.gov

Nanoparticle encapsulation involves enveloping the active pharmaceutical ingredient (API) within a carrier, typically at the nanoscale. nih.govmedcomadvance.com This approach offers several theoretical advantages, including protection of the drug from degradation, controlled release profiles, and the potential for surface modification to actively target specific cells or tissues. nih.govthno.org The goal of a targeted delivery system is to ensure that the therapeutic agent interacts primarily with the diseased tissue, a strategy that is believed to improve treatment outcomes while reducing side effects. wikipedia.org

Various nanomaterials, such as liposomes, polymeric nanoparticles, and metal oxide nanoparticles, serve as potential candidates for encapsulating this compound. nih.gov The choice of nanoparticle is critical and depends on the physicochemical properties of the compound and the desired therapeutic application. The design of these systems is a multidisciplinary effort, integrating principles of chemistry, biology, and engineering to optimize the delivery vehicle. wikipedia.org While the application of these technologies to this compound is still in a theoretical and exploratory phase, the foundational principles of nanoparticle-based targeted delivery provide a promising roadmap for future research.

Table 1: Theoretical Nanoparticle-Based Targeted Delivery Strategies for this compound

Delivery StrategyDescriptionPotential Advantages for this compound
Passive Targeting Utilizes the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to leaky vasculature and poor lymphatic drainage. nih.govCould enhance the concentration of this compound in solid tumors, if applicable, without requiring specific targeting ligands.
Active Targeting Involves conjugating the nanoparticle surface with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells. nih.govCould enable highly specific delivery of this compound to designated cells, potentially increasing efficacy and reducing systemic exposure.

Ethical Considerations in Preclinical Research on 1229236 78 5

Adherence to Animal Welfare Guidelines in In Vivo Studies

In vivo studies are indispensable for evaluating the biological activity and potential efficacy of new compounds like Nemtabrutinib before they can be considered for human trials. These studies, often involving rodent models, necessitate a strict adherence to ethical guidelines to ensure animal welfare.

Research involving Nemtabrutinib has been conducted in mouse models to assess its therapeutic potential. nih.gov A key ethical requirement for such studies is oversight and approval from an Institutional Animal Care and Use Committee (IACUC). For instance, preclinical research on Nemtabrutinib at The Ohio State University had all animal protocols reviewed and approved by the university's IACUC. nih.gov This process ensures that studies are designed to minimize potential pain and distress to the animals, use the minimum number of animals necessary to obtain valid scientific results (the "Reduction" principle of the 3Rs), and consider alternatives to animal use where possible (Replacement).

The design of these in vivo studies, such as those assessing Nemtabrutinib's effect on survival in mice engrafted with CLL cells, is structured to provide critical data on the compound's biological effects. nih.gov Ethical research conduct mandates that such experiments are not only scientifically sound but also humane, following established guidelines for animal care and use throughout the study period.

Responsible Use of Biological Materials and Data

Preclinical research on Nemtabrutinib relies heavily on the use of human-derived biological materials, particularly primary cells from patients with hematological cancers. The ethical acquisition and use of these materials are governed by the principles outlined in the Declaration of Helsinki and require informed consent from donors. ehaweb.org

Studies have utilized primary CLL cells to investigate Nemtabrutinib's mechanism of action ex vivo. nih.gov The ethical framework for this research requires that patient samples are collected with explicit consent for their use in research. This ensures that donors understand how their biological materials will be used and that their privacy is protected.

Furthermore, the responsible handling of the data generated from these studies is a critical ethical consideration. In the context of Nemtabrutinib research, this includes ensuring the integrity of the data collected from both ex vivo and in vivo experiments. nih.gov Journals and institutions now frequently require data availability statements, ensuring that the datasets supporting the research findings are accessible for verification, which promotes accountability and the responsible stewardship of valuable biological data. nih.gov

Transparency and Reproducibility in Scientific Reporting

Transparency and reproducibility are cornerstones of ethical scientific conduct, ensuring that research findings can be independently verified and built upon by other scientists. In the preclinical evaluation of Nemtabrutinib, this involves detailed reporting of experimental methods and results in peer-reviewed publications and public trial registries.

For example, a study detailing the preclinical evaluation of Nemtabrutinib in combination with Venetoclax provided specific details on the methodologies used, including the cell treatments and the animal models. nih.gov Such detailed reporting is crucial for other researchers to replicate the findings, a fundamental aspect of the scientific method. nih.gov Issues with reproducibility have been noted as a concern in broader pharmaceutical manufacturing and research, underscoring the importance of transparent reporting. acs.org

Clinical trials investigating Nemtabrutinib, such as the BELLWAVE studies, are registered on public databases like ClinicalTrials.gov. clinicaltrials.govclinicaltrials.govascopubs.org These registries provide transparent access to the study's design, eligibility criteria, and outcome measures. clinicaltrials.govascopubs.orgmayo.edu Oversight by external expert groups and ethics committees, as mentioned in trial protocols, further ensures that the research is conducted ethically and can be stopped if the treatment is not safe or does not show a benefit. hra.nhs.uk This level of transparency in both preclinical and clinical phases is essential for building trust and ensuring that the progression of a compound like Nemtabrutinib through the research pipeline is ethically sound and scientifically robust.

Q & A

Q. How to ensure reproducibility when synthesizing this compound across laboratories?

  • Methodological Answer : Publish detailed protocols in open-access repositories (e.g., Protocols.io ) with step-by-step videos. Share raw spectral data and crystallographic files (CIF) as supplementary materials. Collaborate via inter-laboratory ring trials to validate synthesis and characterization workflows .

Q. What strategies mitigate bias in data interpretation during structure-activity studies?

  • Methodological Answer : Implement double-blinding in assay readouts and use automated data analysis pipelines (e.g., Python/R scripts). For subjective interpretations (e.g., electron density maps), engage independent crystallographers for peer validation. Pre-register analysis plans to reduce hindsight bias .

Ethical and Theoretical Considerations

Q. How to align research on this compound with ethical guidelines for novel compound studies?

  • Methodological Answer : Adhere to the OECD Principles of Good Laboratory Practice (GLP) for preclinical data. For human-derived samples, obtain IRB approval and document informed consent. Disclose all conflicts of interest and negative results to avoid publication bias .

Q. What theoretical frameworks guide the exploration of this compound’s supramolecular interactions?

  • Methodological Answer : Apply host-guest chemistry models (e.g., lock-and-key vs. induced-fit) to study binding dynamics. Use frontier molecular orbital (FMO) theory to predict reactivity sites. Integrate molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations to quantify binding energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.